molecular formula C18H21NOS3 B11660773 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11660773
M. Wt: 363.6 g/mol
InChI Key: RCIJUYPBNHUHMC-UHFFFAOYSA-N
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Description

4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound that belongs to the class of dithioloquinolines

Preparation Methods

The synthesis of 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the reaction of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones with appropriate acylating agents. One common method involves the use of oxalyl chloride followed by reactions with acetylenic dipolarophiles . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

Scientific Research Applications

4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific acyl substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H21NOS3

Molecular Weight

363.6 g/mol

IUPAC Name

2-methyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one

InChI

InChI=1S/C18H21NOS3/c1-6-11(3)16(20)19-13-8-7-10(2)9-12(13)14-15(18(19,4)5)22-23-17(14)21/h7-9,11H,6H2,1-5H3

InChI Key

RCIJUYPBNHUHMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S

Origin of Product

United States

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